molecular formula C14H10ClFN4O B2971966 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 1436173-59-9

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide

Cat. No. B2971966
CAS RN: 1436173-59-9
M. Wt: 304.71
InChI Key: ODAIRXHNZNWNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide” are not available in the resources.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds, including pyrido[1,2-a]benzimidazoles, has garnered attention due to their relevance in medicinal and materials chemistry, such as solubility enhancement and DNA intercalation properties. These compounds are synthesized via copper-catalyzed amination, highlighting a methodological advancement in the field by providing a more direct and efficient pathway to access a broader range of products. This approach eliminates the need for preactivation, making anilines more commercially viable for synthesis processes (Masters et al., 2011).

Chemosensor Development

2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, demonstrating its potential in environmental monitoring and health sciences. This application leverages the compound's ability to bind anionic guest species, showcasing a practical utility in detecting fluoride ions through changes in chemical shifts and optical modifications, which could have implications for water quality assessment and public health initiatives (Chetia & Iyer, 2008).

Antimycobacterial Properties

Research on benzimidazole analogues of clinical drug candidates for tuberculosis treatment underscores the potential of such compounds in addressing infectious diseases. Structural characterization and in vitro evaluation have confirmed the antimycobacterial activity of these analogues, providing a foundation for further development of new therapeutic agents against Mycobacterium species. This work highlights the ongoing search for effective treatments against tuberculosis and other mycobacterial infections, pointing towards the versatility of benzimidazole derivatives in drug development (Richter et al., 2022).

DNA Interaction Studies

Designing peptides that bind in the minor groove of DNA, particularly at specific sequences, has implications for gene regulation and therapeutic intervention. Studies on pyridine-2-carboxamide-netropsin and related molecules demonstrate their specificity in binding DNA, offering insights into the molecular basis of peptide-DNA interactions. This research contributes to our understanding of how synthetic analogs of natural products can be tailored for specific DNA sequences, opening avenues for targeted drug design and genetic regulation (Wade, Mrksich, & Dervan, 1992).

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O/c15-12-5-8(3-4-17-12)14(21)18-7-13-19-10-2-1-9(16)6-11(10)20-13/h1-6H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIRXHNZNWNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.